Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-
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Overview
Description
Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- is a complex organic compound that features a benzoic acid core with a trifluoromethoxyphenyl group and an imidazolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The imidazolidinyl moiety can also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)benzoic acid: A simpler analog with similar functional groups but lacking the imidazolidinyl moiety.
4-(Trifluoromethoxy)benzenesulfonyl chloride: Another compound with a trifluoromethoxy group but different core structure.
2-(4-Oxo-3,4-dihydro-2-quinazolinylmethyl)benzoic acid: A structural analog with a quinazolinone moiety.
Uniqueness
Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- is unique due to the combination of its trifluoromethoxyphenyl group and imidazolidinyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- (CAS Number: 651748-99-1) is particularly notable for its unique structural features, which contribute to its potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C17H13F3N2O3, with a molecular weight of approximately 350.297 g/mol. Its structure includes a benzoic acid core, a trifluoromethoxy group, and an imidazolidinyl moiety. These features enhance the compound's lipophilicity and metabolic stability, which are crucial for its biological interactions.
The trifluoromethoxy group is known to increase the binding affinity of compounds to various biological targets, including enzymes and receptors. This enhancement can lead to improved efficacy in modulating metabolic pathways and enzyme activity, making it a candidate for further research in drug development.
Biological Activity
Research indicates that Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Enzyme Modulation : The compound has been shown to modulate specific enzyme activities, which could be beneficial in therapeutic contexts where enzyme regulation is critical.
- Anti-inflammatory Properties : There is evidence suggesting that this compound may exhibit anti-inflammatory effects, which could be valuable in treating conditions characterized by inflammation.
Case Study 1: Enzyme Interaction
In a study examining the interaction of this compound with cytochrome P450 enzymes, it was found that Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- significantly altered the metabolic profile of substrates commonly processed by these enzymes. This alteration indicates potential for drug-drug interaction studies and highlights the need for further pharmacokinetic evaluations.
Case Study 2: Antimicrobial Efficacy
A series of tests conducted on various bacterial strains demonstrated that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency compared to standard antimicrobial agents.
Data Table: Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Enzyme Modulation | Altered activity of cytochrome P450 | |
Anti-inflammatory | Reduced markers of inflammation in vitro |
Properties
CAS No. |
651748-79-7 |
---|---|
Molecular Formula |
C17H13F3N2O4 |
Molecular Weight |
366.29 g/mol |
IUPAC Name |
3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]imidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H13F3N2O4/c18-17(19,20)26-14-6-4-12(5-7-14)21-8-9-22(16(21)25)13-3-1-2-11(10-13)15(23)24/h1-7,10H,8-9H2,(H,23,24) |
InChI Key |
SNQUETDNJCQTBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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